2-(2-Aminophenyl)oxazolo[5,4-b]pyridine
CAS No.:
Cat. No.: VC14345003
Molecular Formula: C12H9N3O
Molecular Weight: 211.22 g/mol
* For research use only. Not for human or veterinary use.
![2-(2-Aminophenyl)oxazolo[5,4-b]pyridine -](/images/structure/VC14345003.png)
Specification
Molecular Formula | C12H9N3O |
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Molecular Weight | 211.22 g/mol |
IUPAC Name | 2-([1,3]oxazolo[5,4-b]pyridin-2-yl)aniline |
Standard InChI | InChI=1S/C12H9N3O/c13-9-5-2-1-4-8(9)11-15-10-6-3-7-14-12(10)16-11/h1-7H,13H2 |
Standard InChI Key | ROSPPPIOUHZZDA-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)C2=NC3=C(O2)N=CC=C3)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
2-(2-Aminophenyl)oxazolo[5,4-b]pyridine is characterized by a bicyclic framework where the oxazole ring (a five-membered heterocycle containing one oxygen and one nitrogen atom) is fused to the [5,4-b] position of a pyridine ring. The 2-aminophenyl substituent is attached to the oxazole moiety, introducing both aromaticity and a primary amine functional group. Key physicochemical properties include:
Property | Value | Source |
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Molecular Formula | ||
Molecular Weight | 211.22 g/mol | |
Density | Not reported | |
Melting/Boiling Points | Not reported | |
LogP (Partition Coefficient) | Estimated 0.735* | † |
†Values from structurally analogous oxazolo[5,4-b]pyridines .
The absence of experimental data for melting/boiling points and solubility highlights gaps in current literature. Comparative analysis with simpler oxazolo[5,4-b]pyridines, such as oxazolo[5,4-b]pyridin-2-amine (CAS 118767-91-2), suggests a density of ~1.42 g/cm³ and a melting point near 157°C , though these metrics may vary due to the aminophenyl group’s steric and electronic effects.
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) for 2-(2-aminophenyl)oxazolo[5,4-b]pyridine are unavailable, insights can be extrapolated from related compounds. For instance, oxazolo[4,5-b]pyridine derivatives synthesized via polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE)-mediated cyclization exhibit distinct -NMR signals for aromatic protons (δ 6.8–8.2 ppm) and amine groups (δ 5.2–5.6 ppm) . Computational modeling predicts moderate hydrophilicity (LogP ≈ 0.7–1.2) and a polar surface area (PSA) of ~65 Ų, favoring membrane permeability .
Synthetic Methodologies
Cyclocondensation Strategies
The synthesis of oxazolo[5,4-b]pyridine derivatives typically involves cyclocondensation reactions between aminophenol precursors and carboxylic acids or their derivatives. For 2-(2-aminophenyl)oxazolo[5,4-b]pyridine, a plausible route involves:
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Bromination of 2-Amino-3-hydroxypyridine:
Bromination of 2-amino-3-hydroxypyridine or its oxazolone-protected form yields 5-bromo-3-hydroxy-2-aminopyridine, a key intermediate . This step achieves regioselective halogenation, critical for subsequent cross-coupling reactions. -
PPSE/PPA-Mediated Cyclization:
Heating the brominated intermediate with 2-aminobenzoic acid in PPSE or PPA at 130–200°C facilitates dehydration and cyclization, forming the oxazolo[5,4-b]pyridine core . PPSE, a milder alternative to PPA, enhances reaction yields (70–93%) while minimizing side reactions . -
Functionalization via Heck Coupling:
To introduce additional substituents, palladium-catalyzed Heck reactions with acrylates or styrenes can be employed. For example, coupling methyl acrylate with a brominated oxazolo[5,4-b]pyridine derivative under Pd(OAc) catalysis yields α,β-unsaturated esters, which are hydrogenated to saturated analogs .
Challenges and Optimization
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Regioselectivity: Competing cyclization pathways may lead to isomeric byproducts. Using electron-deficient aryl acids and optimizing reaction temperatures (140–200°C) improves selectivity .
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Protection Strategies: Temporary protection of the amine group (e.g., Boc) prevents undesired side reactions during functionalization .
Research Gaps and Future Directions
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Pharmacological Profiling: Systematic in vitro screening against cancer cell lines and enzymatic targets (e.g., kinases, VEGFR-2) is needed to validate hypothesized activities.
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ADMET Optimization: Computational ADME predictions indicate moderate bioavailability but require experimental validation.
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Synthetic Scalability: Developing one-pot methodologies and greener solvents (e.g., ethanol/water mixtures) could enhance industrial applicability.
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